4-Chlorooxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorooxane-4-carbaldehyde is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C6H9ClO2/c7-6 (5-8)1-3-9-4-2-6/h5H,1-4H2 . The molecular weight of this compound is 148.59 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chlorooxane-4-carbaldehyde and its related analogs serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial for developing novel pharmaceuticals, agrochemicals, and materials with unique properties. For example, the synthesis of quinoline derivatives and their application in constructing fused or binary heterocyclic systems has been explored, demonstrating the compound's utility in creating complex molecular architectures with potential biological activity (Hamama et al., 2018).
Role in Stereocontrolled Synthesis
4-Oxoazetidine-2-carbaldehydes, related to this compound, have been highlighted for their dual reactivity, acting both as protected α-amino aldehydes and masked β-amino acids. Their application in stereocontrolled synthesis underscores their significance in preparing biologically relevant compounds, including amino acids, amino sugars, and complex natural products. This illustrates the compound's versatility in facilitating the synthesis of substances with precise stereochemical configurations, critical for pharmaceutical applications (Alcaide & Almendros, 2002).
Antimicrobial Activity
The synthesis and evaluation of Schiff’s bases of 4-Chloro-3-coumarin aldehyde have shown antimicrobial potential, indicating the role of this compound and its derivatives in developing new antimicrobial agents. These studies contribute to the ongoing search for more effective and less resistance-prone antimicrobial compounds, addressing a critical need in medical science (Bairagi et al., 2009).
Application in Green Chemistry
The compound and its analogs have been utilized in green chemistry applications, such as Knoevenagel condensation reactions performed in an ionic liquid. This approach not only offers enhanced reaction efficiencies but also aligns with the principles of green chemistry by minimizing harmful solvent use and simplifying purification processes (Hangarge et al., 2002).
Optical Properties and Material Science
The optical properties of heterocyclic compounds derived from this compound and its analogs have been studied, showing moderate to high fluorescence quantum yields. These findings are significant for developing novel materials for optoelectronic applications, including light-emitting diodes, lasers, and as invisible ink dyes, demonstrating the compound's potential in advanced material science (Bogza et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-chlorooxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIRYUOWUNGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.